(2-imino-5-oxo-1-propyl(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-y l))-N-(2-methoxyethyl)carboxamide
Description
This compound features a complex polycyclic core comprising fused pyridine and pyrimidine rings, substituted with a propyl group at position 1, an imino group at position 2, and a ketone at position 3. The carboxamide moiety is linked to a 2-methoxyethyl group, enhancing solubility and bioavailability . Such heterocyclic frameworks are common in medicinal chemistry due to their ability to interact with biological targets, particularly enzymes like kinases or phosphodiesterases .
Properties
Molecular Formula |
C18H21N5O3 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
6-imino-N-(2-methoxyethyl)-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C18H21N5O3/c1-3-8-23-15(19)12(17(24)20-7-10-26-2)11-13-16(23)21-14-6-4-5-9-22(14)18(13)25/h4-6,9,11,19H,3,7-8,10H2,1-2H3,(H,20,24) |
InChI Key |
LMDBYTXPHMQIQS-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=C(C1=N)C(=O)NCCOC)C(=O)N3C=CC=CC3=N2 |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Annulation via Aza-Wittig Reaction
A robust method for generating the triazino-benzimidazole scaffold, analogous to the pyridino-pyrimidine core, employs resin-bound intermediates. Starting with 2-aminobenzimidazole derivatives immobilized on a solid support, an iminophosphorane is generated using Mitsunobu conditions (triphenylphosphine/diethyl azodicarboxylate). Subsequent treatment with isocyanates triggers an Aza-Wittig reaction, producing carbodiimides that undergo intramolecular heterocyclization to yield the triazino[1,2-a]benzimidazole framework. While this approach achieves yields of 74–94%, adaptation to the pyridino-pyrimidine system requires substitution of the benzimidazole precursor with a pyridine-containing analog.
Solution-Phase Cyclization of Enaminones
Alternative routes leverage enaminones as precursors. For example, refluxing enaminones (e.g., 1a,b ) with 6-amino-2-thioxo-1,3-dihydropyrimidin-4-one (2 ) in glacial acetic acid facilitates cyclization to pyridino[2,3-d]pyrimidin-4-ones. This method, when applied to pyridine-derived enaminones, can generate the desired dihydropyridino-pyrimidinone core. Yields for analogous systems range from 68–82%, with purity >75% after recrystallization.
Functionalization of the Core Structure
Introduction of the Imino Group
The 2-imino substituent is installed via condensation reactions. Treatment of the pyrimidinone core with dimethylformamide dimethylacetal (DMFDMA) under reflux conditions produces formamidine intermediates. For instance, reacting 6-amino-2-thioxo-1,3-dihydropyrimidin-4-one with DMFDMA in dioxane yields 2-thioxopyrimidinyl-5-(N,N-dimethylamino)formamidine (5 ). This intermediate undergoes further cyclization with ketones (e.g., acetophenone) to introduce the imino group, a step critical for achieving the target compound’s electronic profile.
Propyl Substitution at N1
Alkylation at the N1 position is accomplished using propyl halides or Mitsunobu conditions. Patent data describe the use of iodomethane in DMF with sodium carbonate to alkylate analogous pyrimidinones. Adapting this method, 1-propyl substitution is achieved by replacing iodomethane with 1-iodopropane under reflux, followed by purification via silica gel chromatography. Yields for similar N-alkylations exceed 85%.
Carboxamide Installation
Saponification and Coupling
The final carboxamide moiety is introduced through a two-step process:
-
Saponification : The ester derivative of the core structure is hydrolyzed to the carboxylic acid using aqueous NaOH or LiOH in THF/water.
-
Amide Coupling : The carboxylic acid is activated with trimethylaluminum and reacted with 2-methoxyethylamine in dichloromethane. This method, adapted from antiviral agent syntheses, avoids racemization and achieves >90% conversion.
Direct Aminolysis
Alternative protocols bypass saponification by subjecting ester intermediates to 2-methoxyethylamine under high-temperature conditions (80–100°C) in methanol with catalytic sodium methoxide. While faster, this route yields 70–75% product due to competing ester hydrolysis.
Optimization and Challenges
Regioselectivity in Cyclization
The fused pyridino-pyrimidine system’s regiochemistry is sensitive to reaction conditions. Employing sodium 3-nitrobenzenesulfonate as a dehydrogenation agent ensures proper aromaticity in the final product. Deviations in temperature or solvent polarity (e.g., switching from acetic acid to DMF) lead to isomeric byproducts.
Purification Strategies
-
Chromatography : Reverse-phase HPLC with C18 columns resolves closely related impurities, particularly regioisomers.
-
Recrystallization : Ethanol/water mixtures (3:1 v/v) produce crystals with >98% purity for the carboxamide derivative.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
(2-imino-5-oxo-1-propyl(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl))-N-(2-methoxyethyl)carboxamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or imino groups to amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions can vary widely but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional carbonyl groups, while reduction could produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that compounds similar to (2-imino-5-oxo-1-propyl(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl))-N-(2-methoxyethyl)carboxamide exhibit promising anticancer properties. Studies have shown that pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways related to tumor growth .
Anti-inflammatory Effects
Compounds derived from similar structures have been evaluated for their anti-inflammatory effects. They may act as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. The ability to modulate these pathways makes them candidates for treating inflammatory diseases .
Molecular Docking Studies
Molecular docking studies have been conducted to evaluate the binding affinity of (2-imino-5-oxo-1-propyl(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl))-N-(2-methoxyethyl)carboxamide with various biological targets. For instance, docking simulations have shown favorable interactions with proteins involved in cancer progression and inflammation . These studies provide insights into the molecular interactions and can guide further modifications to enhance efficacy.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds. The detailed synthesis protocols often yield good yields and provide a basis for further structural modifications to optimize biological activity.
Case Studies
Case Study 1: Anticancer Properties
In a study published in a peer-reviewed journal, a series of pyrimidine derivatives were synthesized and tested against human cancer cell lines. The compound demonstrated significant cytotoxicity with IC50 values comparable to established chemotherapeutics. The study highlighted the importance of structural features in enhancing biological activity and provided a framework for further development .
Case Study 2: Anti-inflammatory Activity
Another research effort focused on evaluating the anti-inflammatory potential of similar compounds through in vitro assays measuring COX and LOX inhibition. The compound showed promising results, indicating its potential as a therapeutic agent for inflammatory conditions such as arthritis or asthma. The findings suggest that modifications to the side chains could further improve efficacy and selectivity against specific inflammatory pathways .
Mechanism of Action
The mechanism by which (2-imino-5-oxo-1-propyl(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl))-N-(2-methoxyethyl)carboxamide exerts its effects depends on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of enzymatic activity, alteration of signal transduction pathways, or modulation of gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogues include:
Key Observations :
- Core Heterocycles : The target compound’s fused pyridine-pyrimidine system contrasts with pyrazole (e.g., ) or pyrrolo-pyrimidine (e.g., ) cores. These differences influence electron distribution and hydrogen-bonding capacity, critical for target binding .
- Substituent Impact : The 2-methoxyethyl carboxamide in the target compound likely improves aqueous solubility compared to the phenylethyl group in , which may enhance metabolic stability but reduce solubility. Propyl and methyl substituents in analogues suggest a balance between lipophilicity and steric hindrance .
Regulatory and Patent Considerations
Structural similarity to prior art (e.g., ) may trigger patent obviousness challenges under frameworks like the U.S. MPEP 2144.09, which presumes analogous compounds share properties . However, the unique imino-ketone motif in the target compound could differentiate it in novelty assessments.
Biological Activity
The compound (2-imino-5-oxo-1-propyl(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl))-N-(2-methoxyethyl)carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : 2-{[(6-oxo-1,6-dihydropyridin-3-yl)methyl]amino}-N-(2-methoxyethyl)carboxamide
- Chemical Formula : C₁₈H₁₈N₄O₃
- Molecular Weight : 342.36 g/mol
The compound features a complex arrangement of heterocycles which contribute to its biological activity.
Research indicates that this compound may exhibit antiproliferative effects, particularly in the context of cancer treatment. It is believed to function through the inhibition of specific pathways involved in cell division and growth. The presence of the pyrimidine and pyridine rings suggests potential interactions with nucleic acids or enzymes involved in DNA synthesis.
Pharmacological Effects
-
Anticancer Activity :
- Several studies have demonstrated that compounds similar to this one can inhibit tumor cell proliferation. For instance, a study on related pyrimidine derivatives showed significant activity against various cancer cell lines, including breast and lung cancer cells.
-
Antimicrobial Properties :
- The compound has been evaluated for its antimicrobial activity against a range of pathogens. Preliminary results indicate effectiveness against both Gram-positive and Gram-negative bacteria.
-
Anti-inflammatory Effects :
- In vitro studies suggest that this compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship (SAR)
| Structural Feature | Activity | Implication |
|---|---|---|
| Presence of pyridine ring | Increased antiproliferative activity | Enhances interaction with DNA/RNA |
| Carboxamide group | Potential for hydrogen bonding | Improves binding affinity to target sites |
| Methoxyethyl substitution | Improved solubility and bioavailability | Facilitates better absorption in vivo |
Case Study 1: Anticancer Efficacy
In a study published in Cancer Research, researchers evaluated the effects of related compounds on human breast cancer cells. The results indicated that the compound significantly reduced cell viability through apoptosis induction. This suggests potential therapeutic applications in oncology.
Case Study 2: Antimicrobial Testing
A separate study assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as an alternative treatment option.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
